

Environmental Impact Assessment: Butoxycarboxim vs. Aldicarb and Oxamyl

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Butoxycarboxim*

Cat. No.: *B166929*

[Get Quote](#)

A comprehensive environmental impact assessment of pesticides is crucial for ensuring ecological safety and making informed decisions in agricultural and pest management practices. This guide provides a comparative analysis of the environmental fate and ecotoxicological effects of the carbamate insecticide **Butoxycarboxim** against two of its notable alternatives, Aldicarb and Oxamyl. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds.

Comparative Ecotoxicity and Environmental Fate

The following table summarizes key quantitative data on the environmental impact of **Butoxycarboxim**, Aldicarb, and Oxamyl, focusing on their persistence in soil and toxicity to aquatic and avian species.

Environmental Parameter	Butoxycarboxim	Aldicarb	Oxamyl
Soil Persistence (Half-life)	41-44 days[1]	Moderately persistent, with a half-life ranging from a few days to over two months.[2][3][4] In some loam soils, the half-life is about 7 days.[5][6]	Low persistence, with a field half-life of 4 to 20 days.[7][8]
Aquatic Toxicity			
Fish (96-hour LC50)	Data not readily available	Rainbow Trout: 8.8 mg/L[2], Bluegill Sunfish: 1.5 mg/L[2]	Rainbow Trout: 4.2 mg/L[7], Bluegill Sunfish: 5.6 mg/L[7], Goldfish: 27.5 mg/L[7], Channel Catfish: 17.5 mg/L[7]
Aquatic Invertebrates (Daphnia magna)	500 µg/L (96-hour LC50)[9]	0.017 to 93 mg/L (Acute toxicity)[10]	0.319 mg/L (48-hour EC50)[11]
Avian Toxicity (Acute Oral LD50)	Data not readily available	Red-winged Blackbird: 1.78 mg/kg[2], Ring-necked Pheasant: 5.34 mg/kg[2], Mallard Duck: 1.0 mg/kg[12]	Bobwhite Quail: 4.18 mg/kg[7], Mallard Duck: 2.6 mg/kg[7], Zebra Finch: 0.918 mg/kg[13]

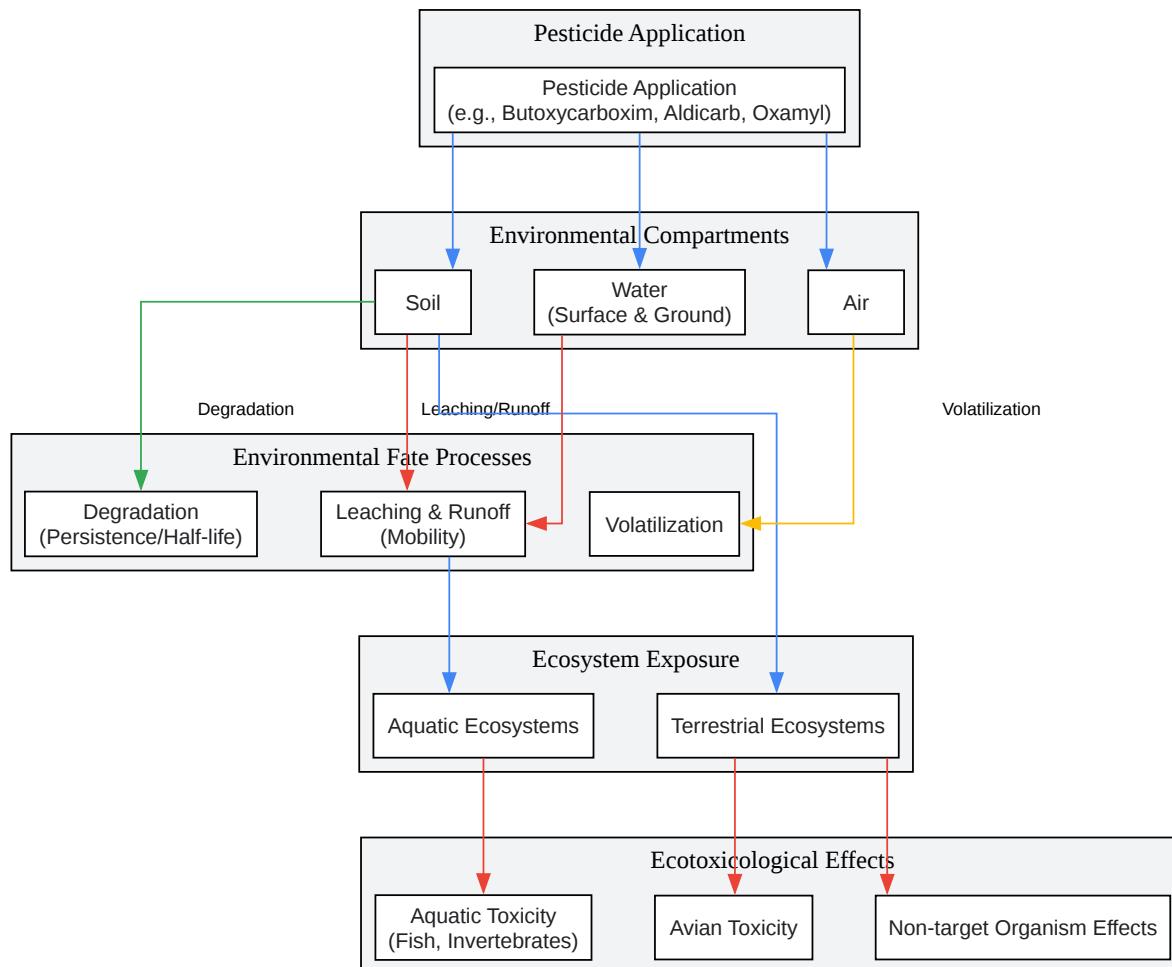
Experimental Methodologies

The data presented in this guide are derived from standardized ecotoxicological studies. While specific protocols for each cited study are not exhaustively detailed in the available literature, they generally adhere to internationally recognized guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).

Soil Persistence (Half-life) Studies

The soil half-life of a pesticide is determined through laboratory or field studies that measure its degradation over time. A common method involves applying the pesticide to a known quantity of soil under controlled conditions of temperature, moisture, and light. Soil samples are then collected at regular intervals and analyzed for the concentration of the parent compound. The half-life is calculated as the time it takes for the concentration of the pesticide to decrease by 50%.

Aquatic Toxicity Testing (LC50)


The 96-hour LC50 (Lethal Concentration 50%) is a standard measure of acute toxicity to fish. In these tests, groups of fish are exposed to a range of concentrations of the test substance in water for 96 hours. The concentration that is lethal to 50% of the test population is determined. Key parameters such as water temperature, pH, and hardness are strictly controlled throughout the experiment. For aquatic invertebrates like *Daphnia magna*, a similar protocol is followed, typically over a 48-hour exposure period, to determine the EC50 (Effective Concentration 50%), which is the concentration that causes a specific sublethal effect (e.g., immobilization) in 50% of the population.

Avian Toxicity Testing (Acute Oral LD50)

The acute oral LD50 (Lethal Dose 50%) for birds is determined by administering a single oral dose of the test substance to a group of birds. Different groups receive different dose levels, and the birds are observed for a set period, typically 14 days, for mortality and other signs of toxicity. The LD50 is the dose that is lethal to 50% of the test population and is expressed as milligrams of the substance per kilogram of the bird's body weight.

Environmental Impact Assessment Workflow

The following diagram illustrates the logical workflow of an environmental impact assessment for a pesticide, from its application to its potential effects on various ecosystems.

[Click to download full resolution via product page](#)

Caption: Logical workflow of a pesticide's environmental impact assessment.

Conclusion

Based on the available data, **Butoxycarboxim** exhibits moderate persistence in soil. In comparison, Aldicarb's persistence can vary significantly, while Oxamyl is generally considered to have low persistence. In terms of aquatic toxicity, both Aldicarb and Oxamyl are toxic to fish and aquatic invertebrates, with specific toxicity levels varying by species. Data on the aquatic toxicity of **Butoxycarboxim** is limited but suggests high toxicity to invertebrates. For avian species, both Aldicarb and Oxamyl are highly toxic. Comprehensive avian toxicity data for **Butoxycarboxim** was not readily available in the reviewed sources.

This comparative guide highlights the importance of considering multiple environmental parameters when evaluating the ecological impact of pesticides. While alternatives to a particular compound may offer advantages in one area, they may present challenges in another. A thorough risk assessment should, therefore, encompass a wide range of ecotoxicological endpoints and consider the specific environmental conditions of the intended use area.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. echemi.com [echemi.com]
- 2. EXTOXNET PIP - ALDICARB [extoxnet.orst.edu]
- 3. cdn.who.int [cdn.who.int]
- 4. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 5. The environmental dynamics of the carbamate insecticide aldicarb in soil and water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Movement and persistence of aldicarb in certain soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. EXTOXNET PIP - OXAMYL [extoxnet.orst.edu]
- 8. researchgate.net [researchgate.net]

- 9. Butoxycarboxim | C7H14N2O4S | CID 61938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. ccme.ca [ccme.ca]
- 11. rayfull.com [rayfull.com]
- 12. Aldicarb - Wikipedia [en.wikipedia.org]
- 13. downloads.regulations.gov [downloads.regulations.gov]
- To cite this document: BenchChem. [Environmental Impact Assessment: Butoxycarboxim vs. Aldicarb and Oxamyl]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b166929#environmental-impact-assessment-of-butoxycarboxim-vs-alternatives>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com